1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The molecular structure includes two dimethoxyphenyl groups and a pyrrolidinone moiety, which contribute to its chemical properties and biological interactions.
The compound can be sourced from various chemical suppliers and is often studied in academic and industrial research settings. Information about its synthesis and applications is available in scientific literature and patent databases.
This compound is classified as an organic urea derivative. Urea derivatives are significant in medicinal chemistry due to their ability to interact with biological targets, making them candidates for drug development.
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of catalysts to enhance yield and purity. Common reagents include dimethoxybenzene for introducing the dimethoxy groups and isocyanates for forming the urea linkage.
The molecular formula for 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is . The structure can be represented using different notations:
InChI=1S/C21H25N3O4/c1-13-5-6-16(9-14(13)2)24-12-15(10-20(24)25)22-21(26)23-18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3,(H2,22,23,26)
The compound's molecular weight is approximately 413.5 g/mol. Its structure features multiple functional groups that influence its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects. Understanding these pathways requires experimental studies to elucidate how this compound influences biological systems.
While specific physical properties such as melting point and boiling point are not universally reported for this compound, it typically exhibits characteristics common to organic urea derivatives.
The chemical properties include:
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has potential applications in several scientific fields:
This compound's unique structure and properties make it a valuable subject of study in both academic and industrial research contexts.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: